Cas no 1251553-09-9 (N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide)

N-2-ヒドロキシ-2-(チオフェン-3-イル)エチル-1-(チオフェン-2-イル)シクロペンタン-1-カルボキサミドは、チオフェン環を有する複雑な構造を持つ有機化合物です。この化合物は、2つのチオフェン基とシクロペンタン骨格を特徴とし、高い分子多様性と立体特異性を示します。ヒドロキシル基の存在により、水素結合形成能や溶解性が向上しており、医薬品中間体や機能性材料としての応用が期待されます。特に、チオフェン環の電子豊富性から、有機電子デバイスや触媒分野での利用可能性が注目されています。分子設計の柔軟性により、標的特性の最適化が可能な点が利点です。

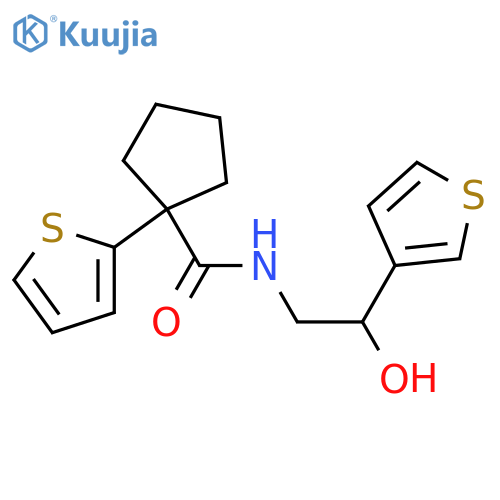

1251553-09-9 structure

商品名:N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide

N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide

- N-(2-hydroxy-2-thiophen-3-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide

- AKOS024523497

- 1251553-09-9

- F5857-1251

- N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide

- N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- VU0524754-1

-

- インチ: 1S/C16H19NO2S2/c18-13(12-5-9-20-11-12)10-17-15(19)16(6-1-2-7-16)14-4-3-8-21-14/h3-5,8-9,11,13,18H,1-2,6-7,10H2,(H,17,19)

- InChIKey: YPAPRUOYYZBVTN-UHFFFAOYSA-N

- ほほえんだ: C1(C2SC=CC=2)(C(NCC(O)C2C=CSC=2)=O)CCCC1

計算された属性

- せいみつぶんしりょう: 321.08572120g/mol

- どういたいしつりょう: 321.08572120g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 371

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 106Ų

N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5857-1251-4mg |

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251553-09-9 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1251-5mg |

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251553-09-9 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1251-20μmol |

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251553-09-9 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1251-1mg |

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251553-09-9 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1251-2mg |

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251553-09-9 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1251-40mg |

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251553-09-9 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1251-30mg |

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251553-09-9 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1251-20mg |

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251553-09-9 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1251-50mg |

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251553-09-9 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1251-2μmol |

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251553-09-9 | 2μmol |

$57.0 | 2023-09-09 |

N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide 関連文献

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

1251553-09-9 (N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide) 関連製品

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量